3,7-Dimethylnonan-1-OL
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Overview
Description
3,7-Dimethylnonan-1-OL is an organic compound with the molecular formula C11H24O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,7-Dimethylnonan-1-OL can be achieved through several synthetic routes. One common method involves the hydrolysis of 5-bromo-3-methylpentan-1-ol, followed by a series of reactions including the formation of Grignard reagents and subsequent reactions with allyl bromide . Another method involves the use of 4-methyltetrahydropyran as a starting material, which undergoes a series of reactions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized processes to ensure high yield and purity. These methods may include the use of specific catalysts, controlled reaction conditions, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylnonan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,7-Dimethylnonan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying the behavior of fatty alcohols in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial products .
Mechanism of Action
The mechanism of action of 3,7-Dimethylnonan-1-OL involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloctan-1-OL
- 3,7-Dimethyldecan-1-OL
- 3,7-Dimethylundecan-1-OL
Uniqueness
3,7-Dimethylnonan-1-OL is unique due to its specific carbon chain length and branching pattern, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
86414-50-8 |
---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
3,7-dimethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-4-10(2)6-5-7-11(3)8-9-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
BOJBJKQDVSMIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CCO |
Origin of Product |
United States |
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